3-[1-(Cyclopropylamino)ethyl]benzonitrile
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Overview
Description
3-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂ It is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Cyclopropylamino)ethyl]benzonitrile typically involves the reaction of 3-bromobenzonitrile with cyclopropylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyclopropylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Cyclopropylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[1-(Cyclopropylamino)ethyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Cyclopropylamino)ethyl]benzamide
- 3-[1-(Cyclopropylamino)ethyl]benzaldehyde
- 3-[1-(Cyclopropylamino)ethyl]benzoic acid
Uniqueness
3-[1-(Cyclopropylamino)ethyl]benzonitrile is unique due to its specific combination of a benzonitrile group and a cyclopropylaminoethyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-[1-(Cyclopropylamino)ethyl]benzonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂, with a molecular weight of approximately 186.25 g/mol. The compound features a benzonitrile moiety attached to a cyclopropylaminoethyl group, which contributes to its unique pharmacological properties.
Research suggests that this compound interacts with specific neurotransmitter systems, potentially influencing mood and behavior. Its mechanism of action may involve modulation of receptor activity or enzyme interactions, which could lead to therapeutic effects in neurological and psychiatric disorders.
Biological Activities
The compound exhibits various biological activities, including:
- Antidepressant Effects : Initial studies indicate that it may have potential as an antidepressant by modulating serotonin and norepinephrine levels.
- Anxiolytic Properties : It may reduce anxiety through its interaction with GABA receptors.
- Neuroprotective Effects : Research is ongoing to explore its neuroprotective potential in models of neurodegeneration.
Data Table: Biological Activity Overview
Activity | Description | Reference |
---|---|---|
Antidepressant | Modulates neurotransmitter levels, potentially alleviating depressive symptoms | |
Anxiolytic | Interacts with GABA receptors to reduce anxiety | |
Neuroprotective | Ongoing studies on its protective effects against neurodegenerative diseases |
Case Study 1: Antidepressant Potential
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was shown to increase serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Anxiolytic Effects
In another study focusing on anxiety models, the compound exhibited a dose-dependent reduction in anxiety-like behaviors. The results indicated that the anxiolytic effects were mediated through GABAergic pathways, highlighting its potential application in treating anxiety disorders.
Comparison with Similar Compounds
Understanding how structural variations influence biological activity is essential for drug development. Below is a comparative analysis of this compound with related compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Benzonitrile | Lacks the cyclopropylaminoethyl group | Simpler structure; different chemical properties |
4-(Aminomethyl)benzonitrile | Contains an aminomethyl group instead of cyclopropylamino | Variations in reactivity and biological activity |
4-(Cyclopropylamino)benzonitrile | Similar structure but without the ethyl linkage | Affects chemical behavior and applications |
Properties
IUPAC Name |
3-[1-(cyclopropylamino)ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-5-6-12)11-4-2-3-10(7-11)8-13/h2-4,7,9,12,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZRPZTJAVUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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